molecular formula C19H20FNO4S B11132791 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide

Cat. No.: B11132791
M. Wt: 377.4 g/mol
InChI Key: PFNMJRORQGOZGG-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene ring, a 4-fluorobenzyl group, and a 2-methoxy-substituted benzamide moiety.

Properties

Molecular Formula

C19H20FNO4S

Molecular Weight

377.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C19H20FNO4S/c1-25-18-5-3-2-4-17(18)19(22)21(16-10-11-26(23,24)13-16)12-14-6-8-15(20)9-7-14/h2-9,16H,10-13H2,1H3

InChI Key

PFNMJRORQGOZGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Route A: Sequential Coupling

  • Benzamide Core Formation

    • Step 1 : Convert 2-methoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux.

    • Step 2 : React the acyl chloride with 4-fluorobenzylamine in the presence of triethylamine (Et₃N) to form N-(4-fluorobenzyl)-2-methoxybenzamide.

  • Introduction of Tetrahydrothiophene Dioxide

    • Step 3 : Alkylate the intermediate with 3-aminotetrahydrothiophene-1,1-dioxide using a coupling agent (e.g., EDC/HOBt) in DMF.

Route B: Oxidation-Driven Assembly

  • Thiophene Ring Oxidation

    • Step 1 : Synthesize tetrahydrothiophene via cyclization of 3-mercapto-1-propanol with formaldehyde, followed by oxidation to the 1,1-dioxide using meta-chloroperbenzoic acid (mCPBA).

  • Amide Bond Formation

    • Step 2 : React 2-methoxybenzoyl chloride with the oxidized amine and 4-fluorobenzylamine in a one-pot reaction.

Critical Reaction Steps

Table 1: Key Reactions and Conditions

StepReaction TypeReagents/ConditionsYield (%)Source
1Acyl chloride formationSOCl₂, DCM, reflux, 2–3 hr85–90
2Amide couplingEt₃N, DCM, 0°C → RT, 12 hr70–75
3Thiophene oxidationmCPBA, CH₂Cl₂, 0°C → RT, 20 hr65–70
4AlkylationEDC/HOBt, DMF, 50°C, 6 hr60–65

Acyl Chloride Formation

The reaction of 2-methoxybenzoic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism:
RCOOH + SOCl2RCOCl + SO2+HCl\text{RCOOH + SOCl}_2 \rightarrow \text{RCOCl + SO}_2 + \text{HCl}
This step is critical for achieving high yields, as incomplete conversion leads to side products.

Oxidation of Tetrahydrothiophene

mCPBA selectively oxidizes the sulfur atom in tetrahydrothiophene to form the 1,1-dioxide. The reaction occurs via an electrophilic pathway, where the peracid abstracts a proton to generate a sulfonium intermediate, followed by oxidation.

Optimization and Challenges

Table 2: Optimization Parameters

ParameterOptimal ConditionImpact on Yield/SelectivitySource
SolventDCMMinimizes side reactions
Temperature0°C → RTPrevents decomposition
Oxidizing AgentmCPBA (3 equiv)Ensures full oxidation
Coupling AgentEDC/HOBt (1.2 equiv)Maximizes amide bond formation

Common Challenges

  • Regioselectivity : Competing alkylation at the benzamide nitrogen vs. the thiophene amine.

  • Oxidation Efficiency : Over-oxidation of sulfur to sulfone derivatives requires strict stoichiometric control.

  • Purification : Column chromatography (e.g., silica gel, EtOAc/hexane) is essential to remove polar byproducts.

Analytical Characterization

Table 3: Spectroscopic Data

TechniqueKey ObservationsSource
¹H NMR δ 7.5–8.0 (aromatic), 3.8–4.2 (OCH₃), 2.5–3.0 (S(=O)₂CH₂)
¹³C NMR δ 166–170 (C=O), 55–60 (OCH₃), 30–35 (S(=O)₂CH₂)
HRMS m/z [M+H]⁺ 377.4 (C₁₉H₂₀FNO₄S)

Alternative Approaches

One-Pot Synthesis

A streamlined method involves:

  • Simultaneous Acylation and Alkylation : React 2-methoxybenzoic acid with 4-fluorobenzylamine and SOCl₂ in the presence of tetrahydrothiophene dioxide.

  • Advantages : Reduced steps, improved atom economy.

  • Limitations : Lower yields (50–60%) due to competing side reactions.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStepsYield (%)Purity (%)Time (hr)Source
Sequential470–7595–9824
One-Pot250–6090–9212
Oxidation-Driven365–7093–9520

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the sulfur dioxide group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or methoxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, sodium hydride, various halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen atoms or the formation of alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide is its role as an enzyme inhibitor. Research has indicated that compounds with similar structures exhibit significant inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are critical in managing conditions like Type 2 diabetes and Alzheimer's disease.

Case Study Example :
A study synthesized various sulfonamide derivatives and tested their inhibitory potential against these enzymes. The results demonstrated that certain derivatives could effectively inhibit enzyme activity, suggesting a pathway for developing new therapeutic agents for metabolic disorders and neurodegenerative diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structural components allow it to interact with biological targets involved in cancer cell proliferation and survival.

Research Findings :
In a study focused on designing new anticancer agents, compounds structurally related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications to the compound could enhance its efficacy against specific cancer types .

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways. Its interaction with key enzymes and receptors makes it a candidate for further exploration in pharmacological applications.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Enzyme InhibitionAcetylcholinesteraseInhibition
Enzyme Inhibitionα-GlucosidaseInhibition
Anticancer ActivityVarious Cancer Cell LinesCytotoxic Effects

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s key structural elements can be compared to derivatives with modifications in the benzamide, benzyl, or tetrahydrothiophene moieties (Table 1):

Compound Name Substituents (Benzamide) Benzyl Group Tetrahydrothiophene Modifications Molecular Weight (g/mol) Key References
Target Compound 2-methoxy 4-fluorobenzyl 1,1-dioxidotetrahydrothiophen-3-yl 413.44 (estimated)
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide () 3-fluoro 4-methylphenyl 1,1-dioxidotetrahydrothiophen-3-yl 403.43
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide () 4-hexyloxy 4-isopropylbenzyl 1,1-dioxidotetrahydrothiophen-3-yl 497.63
N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide () 3-methoxy 4-methoxybenzyl 1,1-dioxidotetrahydrothiophen-3-yl 389.47

Key Observations :

  • Fluorine vs. Methoxy Groups: The 4-fluorobenzyl group in the target compound may enhance electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 4-methoxybenzyl in ) .
  • Steric Effects : The 2-methoxy substitution in the target compound may introduce steric hindrance distinct from 3-methoxy or 4-hexyloxy analogs, influencing binding interactions .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. Its unique structure, featuring a tetrahydrothiophene moiety and a fluorobenzyl group, suggests multiple mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18FNO3S
  • Molecular Weight : 341.40 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12Inhibition of mitochondrial function

The biological mechanisms underlying the activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation.
  • Modulation of Gene Expression : Alters the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have reported the effects of this compound in various experimental settings:

  • Study on Lung Cancer Cells :
    • Researchers treated A549 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
    • The study concluded that the compound could be a potential candidate for lung cancer therapy due to its effectiveness at low concentrations .
  • Breast Cancer Research :
    • In MCF-7 cells, the compound was shown to induce cell cycle arrest at the G2/M checkpoint, leading to reduced cell proliferation.
    • The study utilized flow cytometry to analyze cell cycle distribution and confirmed significant alterations in cell cycle progression upon treatment .
  • Mechanistic Insights from Transcriptome Analysis :
    • A recent study explored transcriptomic changes in cells treated with the compound, revealing upregulation of genes related to stress response and apoptosis.
    • Pathway analysis indicated activation of p53 signaling pathways, which are crucial for mediating cellular responses to DNA damage .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-methoxybenzamide?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzamide core via coupling reagents (e.g., DCC/HOBt) to link the 2-methoxybenzoic acid derivative to the 4-fluorobenzylamine moiety . Key steps include:

  • Amidation: Use coupling agents under controlled temperatures (-50°C to 25°C) to minimize side reactions.
  • Oxidation: Introduce the 1,1-dioxidotetrahydrothiophen-3-yl group using oxidizing agents like hydrogen peroxide under reflux conditions .
  • Purification: Optimize solvent choice (e.g., dichloromethane or DMF) and employ techniques such as column chromatography or recrystallization to achieve ≥95% purity .
    Critical Parameters: Temperature, solvent polarity, and reagent stoichiometry directly impact yield and purity. Reaction progress should be monitored via TLC or HPLC .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from variations in assay conditions or structural analogs. Methodological strategies include:

  • Standardized Assays: Replicate studies under identical conditions (pH 5–7, 25–37°C) to isolate compound-specific effects .
  • Structure-Activity Relationship (SAR) Analysis: Compare data with structurally similar compounds (e.g., chloro- vs. methoxy-substituted analogs) to identify functional group contributions .
  • Mechanistic Studies: Use techniques like molecular docking to validate target binding (e.g., enzyme active sites) and quantify binding constants via fluorescence quenching or SPR .

Basic: What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., fluorobenzyl and methoxy groups) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns (C18) with UV detection at λ = 254 nm .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (expected ~407.5 g/mol) .
  • Elemental Analysis: Carbon/hydrogen/nitrogen ratios confirm stoichiometric accuracy .

Advanced: How can researchers design experiments to explore the compound’s structure-activity relationships (SAR)?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-fluorobenzyl with 4-chlorobenzyl) and compare bioactivity .
  • Pharmacophore Mapping: Use X-ray crystallography or computational modeling (e.g., DFT) to identify critical binding motifs (e.g., dioxidotetrahydrothiophen-3-yl group) .
  • Free-Wilson Analysis: Statistically correlate structural variations (e.g., methoxy vs. ethoxy groups) with activity trends .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Solubility: Use DMSO or ethanol for stock solutions; avoid aqueous buffers with extreme pH (<4 or >9) .
  • Stability Assays: Monitor decomposition via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: What in silico approaches can predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET Prediction: Use tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
  • QSAR Modeling: Train models on datasets of benzamide derivatives to predict IC50 values for target enzymes .

Basic: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst Screening: Test palladium or nickel complexes for coupling steps to reduce reaction time .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
  • Scale-Up Protocols: Gradually increase batch size (e.g., 1 mmol → 100 mmol) while maintaining stirring efficiency and temperature control .

Advanced: What strategies mitigate off-target effects in biological assays?

Answer:

  • Counter-Screening: Test against unrelated targets (e.g., kinases vs. GPCRs) to confirm specificity .
  • CRISPR Knockout Models: Validate target dependency by assaying activity in cells lacking the putative target gene .
  • Metabolite Profiling: Identify and quantify degradation products (e.g., via LC-MS) that may interfere with assays .

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